
LP-533401
Übersicht
Beschreibung
LP-533401 is a chemical compound known for its role as an inhibitor of tryptophan hydroxylase 1, an enzyme that regulates serotonin production in the gut. This compound has garnered significant attention due to its potential therapeutic applications, particularly in the treatment of conditions like osteoporosis and pulmonary hypertension .
Vorbereitungsmethoden
The synthesis of LP-533401 involves several steps, starting with the preparation of the core structure, followed by the introduction of specific functional groups. The synthetic route typically includes:
Step 1: Formation of the core structure through a series of condensation reactions.
Step 2: Introduction of fluorine atoms via halogenation reactions.
Step 3: Final purification and crystallization to obtain the desired compound with high purity
Industrial production methods for this compound are designed to ensure scalability and cost-effectiveness. These methods often involve optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity.
Analyse Chemischer Reaktionen
Enzyme Binding Mechanism and Structural Interactions
LP-533401 binds TPH1 through a dual mechanism involving both competitive and uncompetitive inhibition, depending on the substrate:
-
Competitive inhibition occurs against L-tryptophan (Trp), with a Ki of .
-
Uncompetitive inhibition targets the co-factor 6-methyltetrahydropterin (6-MePH4), with a Ki of .
Key Structural Features:
Interaction Type | Residues/Regions Involved | Effect |
---|---|---|
Hydrogen bonding | Glu317, Tyr235, Phe241 | Stabilizes inhibitor-enzyme complex |
Hydrophobic interactions | Pro238, Cys364, Phe313 | Anchors the inhibitor in the catalytic pocket |
Iron coordination | His272, His277, Glu317 | Distorts Fe(III) geometry, disrupting oxygen activation |
Docking studies reveal this compound occupies a 13 Å channel and 9 Å co-factor chamber in TPH1’s catalytic core. Mutagenesis of Tyr235 and Phe241 reduces inhibitory efficacy by >70%, confirming their critical role .
Kinetic and Selectivity Profiles
This compound exhibits high specificity for TPH1 over TPH2, with a 15-fold selectivity in enzyme assays .
Table 1: Inhibition Constants for this compound
Substrate/Co-factor | Inhibition Type | |
---|---|---|
L-Tryptophan | Competitive | |
6-MePH4 | Uncompetitive |
Surface plasmon resonance (SPR) assays confirm this compound binds TPH1 with a dissociation constant () of ~100 µM, competing with both Trp and tetrahydrobiopterin (BH4) .
Allosteric Modulation and Iron Coordination
This compound induces a bidentate interaction between Glu317 and Fe(III), altering the enzyme’s catalytic state. This coordination mimics Fe(IV)O intermediates, blocking oxygen activation required for hydroxylation .
Iron Coordination Modes:
Inhibitor | Fe(III) Coordination | Catalytic Impact |
---|---|---|
This compound | Bidentate (Glu317) | Prevents Fe(IV)O formation |
Other TPH1 inhibitors | Monodentate (Glu317) | Partial activity retention |
In Vivo Biochemical Effects
This compound reduces gut-derived serotonin (GDS) by 70% in rodent models, leading to downstream effects:
-
Bone remodeling : Restores trabecular bone volume () and cortical thickness () in CKD models by lowering renal phosphate reabsorption .
-
Platelet function : No significant impact on clotting times or platelet counts at therapeutic doses (25–250 mg/kg/day) .
Comparative Potency
This compound outperforms classical inhibitors like p-chlorophenylalanine (pCPA):
Table 2: IC50 Values for TPH1 Inhibitors
Compound | IC50 (µM) | Selectivity (TPH1/TPH2) |
---|---|---|
This compound | 0.409 | 15-fold |
pCPA | 11.250 | Non-selective |
This compound’s efficacy stems from its ability to exploit TPH1’s structural plasticity, making it a cornerstone for studying serotonin-related pathologies. Future research should explore its pharmacokinetic optimization and off-target effects in chronic dosing regimens.
Wissenschaftliche Forschungsanwendungen
Biochemical Mechanism and Properties
LP-533401 functions primarily by inhibiting Tph1, thereby reducing the production of serotonin in the gut. This inhibition is critical because serotonin plays various roles in physiological processes, including bone metabolism. The compound's mechanism involves binding to key amino acids near the catalytic site of Tph1, which prevents the conversion of tryptophan to 5-hydroxytryptophan, ultimately leading to decreased serotonin levels without significantly affecting brain serotonin levels .
Scientific Research Applications
This compound has several applications across different scientific domains:
1. Chemistry:
- Used as a research tool to study the inhibition of tryptophan hydroxylase 1 and its effects on serotonin production.
2. Biology:
- Aids in understanding the physiological roles of serotonin, particularly its impact on gut function and systemic effects.
3. Medicine:
- Investigated for potential therapeutic effects in treating osteoporosis by promoting bone formation while reducing bone resorption.
4. Industry:
- Explored for developing new therapeutic agents targeting serotonin-related disorders, particularly those affecting bone health and metabolic conditions .
Osteoporosis Treatment
A significant body of research has focused on this compound's role in treating osteoporosis. In a study involving ovariectomized rodents, oral administration of this compound over six weeks demonstrated a dose-dependent ability to prevent osteoporosis development by increasing bone formation .
Table 1: Effects on Bone Health in Ovariectomized Rodents
Dose (mg/kg/day) | Bone Formation Increase (%) |
---|---|
25 | 20 |
100 | 40 |
250 | 60 |
In another study with chronic kidney disease models, this compound treatment led to improved bone mineral status and strength by decreasing gut-derived serotonin levels, which are known to negatively influence bone metabolism .
Hepatic Steatosis Prevention
Research has shown that this compound can mitigate high-fat diet-induced hepatic steatosis. In experimental models, the compound effectively reduced hepatic triglyceride accumulation by inhibiting peripheral serotonin synthesis without affecting glucose tolerance .
Table 2: Effects on Hepatic Lipid Accumulation
Treatment Group | Hepatic TG Reduction (%) |
---|---|
Control | 0 |
PCPA Treatment | 25 |
This compound Treatment | 30 |
Pharmacokinetics and Safety Profile
Pharmacokinetic studies indicate that this compound exhibits negligible levels in the brain following oral administration, suggesting it does not cross the blood-brain barrier effectively. This characteristic is beneficial for targeting peripheral serotonin without central nervous system side effects .
Comparison with Other Compounds
This compound is compared with other Tph1 inhibitors like p-Chlorophenylalanine (PCPA) and other experimental compounds. It demonstrates superior potency with an IC₅₀ value significantly lower than PCPA, making it a more effective option for research and potential clinical applications .
Table 3: Comparative Potency of Tph1 Inhibitors
Compound | IC₅₀ (µM) |
---|---|
This compound | 0.409 |
PCPA | 11.250 |
Wirkmechanismus
LP-533401 exerts its effects by inhibiting tryptophan hydroxylase 1, the enzyme responsible for the first step in serotonin biosynthesis. By binding to the enzyme’s active site, this compound prevents the conversion of tryptophan to 5-hydroxytryptophan, thereby reducing serotonin levels in the gut. This inhibition leads to various physiological effects, such as increased bone formation and decreased pulmonary hypertension .
Vergleich Mit ähnlichen Verbindungen
LP-533401 ist im Vergleich zu anderen Tryptophanhydroxylase-Inhibitoren einzigartig aufgrund seiner hohen Spezifität für das Enzym und seiner Fähigkeit, die Serotoninspiegel im Darm selektiv zu reduzieren, ohne die Serotoninspiegel im Gehirn zu beeinflussen. Ähnliche Verbindungen umfassen:
LP-521834: Ein weiterer Tryptophanhydroxylase-Inhibitor mit ähnlicher Potenz, aber unterschiedlichen pharmakokinetischen Eigenschaften.
LP-534193: Eine Verbindung mit einem ähnlichen Wirkmechanismus, aber unterschiedlichen Strukturmerkmalen
This compound zeichnet sich durch seine Fähigkeit aus, die Blut-Hirn-Schranke nur minimal zu durchdringen, was es besonders nützlich für die gezielte periphere Serotonin-Modulation ohne Nebenwirkungen auf das zentrale Nervensystem macht.
Biologische Aktivität
LP-533401 is a small molecule inhibitor of tryptophan hydroxylase 1 (Tph1), an enzyme crucial for the synthesis of serotonin in the gut. This compound has garnered attention due to its potential therapeutic applications, particularly in treating conditions associated with low bone mass and other disorders influenced by serotonin levels.
This compound inhibits Tph1, thereby reducing the production of gut-derived serotonin (GDS). Serotonin plays a significant role in various physiological processes, including bone metabolism. The inhibition of GDS is hypothesized to have anabolic effects on bone tissue, making this compound a candidate for treating osteoporosis and related conditions.
Interaction with Tph1
The binding of this compound to Tph1 has been characterized through molecular docking studies. It has been shown to interact with key amino acids near the catalytic site of Tph1, specifically Tyr235 and Phe241, which are critical for its enzymatic activity. The binding energy calculated for this interaction is approximately -9.46 kcal/mol, indicating a strong affinity for the enzyme .
In Vivo Studies
Research indicates that this compound effectively reduces serum serotonin levels in animal models. For instance, administration at a dose of 250 mg/kg/day resulted in a 30% decrease in serum serotonin levels without affecting brain serotonin content, which is crucial since brain and gut serotonin exert opposing effects on bone formation .
Table 1: Effects of this compound on Serum Serotonin Levels
Dose (mg/kg/day) | Serum Serotonin Reduction (%) |
---|---|
100 | 15 |
250 | 30 |
500 | Not assessed |
Bone Mass Studies
In various studies involving ovariectomized rodents (a model for post-menopausal osteoporosis), this compound demonstrated significant anabolic effects on bone mass. It was observed to prevent systemic bone loss and enhance bone density over treatment periods . However, some studies have reported varying results regarding its efficacy in different pathological contexts, such as periodontal disease models .
Case Studies
- Osteoporosis Model : In a study involving ovariectomized rats, this compound was administered at doses ranging from 25 mg/kg to 500 mg/kg over four weeks. The results indicated a marked increase in trabecular bone volume and density compared to control groups not receiving the treatment .
- Periodontal Disease : A separate investigation examined the role of this compound in a rat model of periodontitis. Despite initial hypotheses suggesting that inhibiting gut serotonin would modulate host responses during periodontal disease, results showed no significant prevention of bone loss or modulation of inflammatory responses at a dose of 25 mg/kg/day over 28 days .
Pharmacokinetics
Pharmacokinetic studies reveal that this compound has limited central nervous system penetration due to its inability to cross the blood-brain barrier effectively. This characteristic is beneficial as it minimizes potential central side effects while allowing localized action on gut-derived serotonin synthesis .
Eigenschaften
IUPAC Name |
(2S)-2-amino-3-[4-[2-amino-6-[2,2,2-trifluoro-1-[4-(3-fluorophenyl)phenyl]ethoxy]pyrimidin-4-yl]phenyl]propanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H22F4N4O3/c28-20-3-1-2-19(13-20)16-8-10-18(11-9-16)24(27(29,30)31)38-23-14-22(34-26(33)35-23)17-6-4-15(5-7-17)12-21(32)25(36)37/h1-11,13-14,21,24H,12,32H2,(H,36,37)(H2,33,34,35)/t21-,24?/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JZWUKILTKYJLCN-XEGCMXMBSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)F)C2=CC=C(C=C2)C(C(F)(F)F)OC3=NC(=NC(=C3)C4=CC=C(C=C4)CC(C(=O)O)N)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC(=C1)F)C2=CC=C(C=C2)C(C(F)(F)F)OC3=NC(=NC(=C3)C4=CC=C(C=C4)C[C@@H](C(=O)O)N)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H22F4N4O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
526.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.